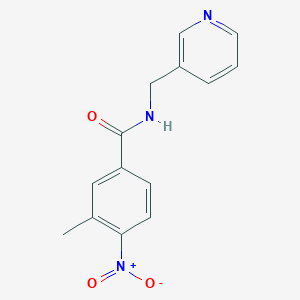
2-(2-nitrophenoxy)-N'-(2-thienylmethylene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The synthesis of related compounds involves various processes. For instance, N'-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides were synthesized, and their structures were determined through crystallography and spectroscopic methods (Quoc et al., 2019).
- Another study reported the preparation and structural characterization of similar hydrazone compounds, demonstrating synthesis methodologies and analysis techniques (Sheng et al., 2015).
Molecular Structure Analysis
- The molecular structure of related acetohydrazides was examined using X-ray diffraction, revealing insights into their crystal and molecular structures (He, 2013).
Chemical Reactions and Properties
- Research on similar compounds includes studying their interactions and reactivity. For example, the urease inhibitory activities of certain hydrazones were explored, indicating potential chemical reactions and properties (Sheng et al., 2015).
Physical Properties Analysis
- Investigations into related compounds' physical properties, such as crystallography, provide valuable information about their stability and structural characteristics (Quoc et al., 2019).
Chemical Properties Analysis
- The chemical properties of related acetohydrazides are influenced by their molecular structure and synthesis methods. These properties can be deduced from studies that characterize and analyze the compound's interactions and reactivity (Sheng et al., 2015).
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties and Potential Device Applications
One study focused on synthesizing hydrazones similar in structure to 2-(2-nitrophenoxy)-N'-(2-thienylmethylene)acetohydrazide and explored their nonlinear optical properties using a z-scan technique with nanosecond laser pulses. These compounds exhibited significant two-photon absorption and showed promising characteristics for applications in optical devices like limiters and switches, suggesting potential utility in the development of optical materials and devices (Naseema et al., 2010).
Antimicrobial Activity
Another avenue of research involves the synthesis of compounds structurally related to 2-(2-nitrophenoxy)-N'-(2-thienylmethylene)acetohydrazide, with a focus on their antimicrobial properties. For instance, derivatives of acetohydrazides were synthesized and assessed for their antibacterial and antifungal activities, demonstrating the potential of these compounds in contributing to the development of new antimicrobial agents (Fuloria et al., 2009).
Antibacterial Applications
Further research into the antibacterial activity of novel thieno[2,3-c]pyridazines, which share structural motifs with 2-(2-nitrophenoxy)-N'-(2-thienylmethylene)acetohydrazide, showed the potential of these compounds in creating new antibacterial drugs. This research underscores the importance of such compounds in the ongoing search for novel antibacterial agents (Al-Kamali et al., 2014).
Organic Photovoltaics and Electron Acceptor Applications
A twisted thieno[3,4‐b]thiophene‐based small‐molecule electron acceptor for high-performance organic photovoltaics was designed, featuring structural elements akin to 2-(2-nitrophenoxy)-N'-(2-thienylmethylene)acetohydrazide. This development indicates the potential application of such compounds in enhancing the efficiency and performance of organic photovoltaic devices (Xu et al., 2017).
Molecular Aggregation and Complex Formation
Research into the aggregation of (4-nitrophenoxy)acetic acid derivatives and their complexes, including dioxomolybdenum(VI), suggests the capacity of structurally similar compounds to form novel aggregates and complexes with potential applications in materials science and catalysis (He, 2013).
Propiedades
IUPAC Name |
2-(2-nitrophenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-13(15-14-8-10-4-3-7-21-10)9-20-12-6-2-1-5-11(12)16(18)19/h1-8H,9H2,(H,15,17)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQWKTJVLOCURG-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5541896.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)
![10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)

![N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541939.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541946.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)


![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)
